8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinolinone family, a bicyclic scaffold known for its structural rigidity and pharmacological relevance. The molecule features a sulfonyl group at position 8, substituted with a pyridin-2-yloxy-pyrrolidine moiety. Such modifications are often employed to optimize pharmacokinetic properties, including solubility and metabolic stability .
Properties
IUPAC Name |
6-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-5-4-14-11-17(12-15-6-10-23(19)20(14)15)28(25,26)22-9-7-16(13-22)27-18-3-1-2-8-21-18/h1-3,8,11-12,16H,4-7,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGLZNUNRFJUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a quinoline core with a sulfonyl group and a pyrrolidine ring , which are crucial for its biological interactions. The presence of the pyridinyl group enhances its solubility and binding properties, potentially increasing its efficacy against various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonamide moiety is known for its role in enzyme inhibition, while the quinoline structure can facilitate binding to various receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.
1. Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For example, studies have shown that modifications in the substituents can enhance activity against bacteria and fungi. The compound's structural features allow it to penetrate microbial membranes effectively.
| Compound | Activity | Reference |
|---|---|---|
| 8-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl derivative | Moderate antibacterial activity | |
| Related quinoline derivatives | Enhanced antifungal properties |
2. Anticancer Properties
The anticancer potential of pyrroloquinoline derivatives has been explored extensively. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.
3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegeneration. It appears to mitigate damage caused by oxidative stress and inflammation in neuronal cells.
Case Study 1: Antidiabetic Activity
A derivative similar to the compound was evaluated for its ability to enhance insulin sensitivity in diabetic models. Results indicated significant improvements in glucose uptake in muscle cells, showcasing the compound's potential as an antidiabetic agent.
Case Study 2: Antiviral Activity
In vitro tests demonstrated that pyrrolo[3,4-c]pyridine derivatives could inhibit HIV replication, with some compounds showing EC50 values below 10 µM. This suggests a promising avenue for developing antiviral therapies based on similar structural frameworks.
Comparative Analysis with Similar Compounds
The unique structure of This compound sets it apart from other quinoline derivatives like chloroquine and camptothecin. Its distinct substituents may confer enhanced selectivity and potency against specific biological targets.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Chloroquine | Antimalarial | Simple quinoline structure |
| Camptothecin | Anticancer | Alkaloid with topoisomerase inhibition |
| This Compound | Multifunctional | Diverse substituents enhancing binding |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibition of CDKs is a validated strategy for cancer therapy, particularly for cell proliferative disorders such as breast cancer and leukemia .
Anti-inflammatory Effects
The sulfonamide group present in the compound may contribute to anti-inflammatory activity. Compounds containing sulfonamide moieties have been reported to reduce inflammation by modulating pathways associated with cytokine production and immune response .
Neuroprotective Effects
Some derivatives of pyrroloquinoline compounds have demonstrated neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications.
Case Study 1: Inhibition of CDK Activity
A study evaluated the effects of similar pyrroloquinoline derivatives on various cancer cell lines. The results indicated that these compounds effectively inhibited CDK4/6 activity, leading to reduced cell proliferation and increased apoptosis in treated cells. This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Anti-inflammatory Activity
In vivo studies using animal models of inflammation demonstrated that administration of related sulfonamide compounds significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels). This highlights the potential application of this compound in treating inflammatory diseases.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The pyridin-2-yloxy-pyrrolidine sulfonyl group offers a template for further derivatization, such as introducing fluorinated pyridines to enhance blood-brain barrier penetration.
Preparation Methods
Construction of the Quinolinone Core
The 5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one scaffold forms the central bicyclic framework of the target compound. A validated approach involves Friedländer annulation between amino-substituted cyclohexenones and ketones. For example, reacting 2-aminocyclohex-1-en-1-ol with acetylacetone in acidic conditions yields the dihydroquinolinone skeleton. Alternatively, Pictet–Spengler cyclization of tryptamine derivatives with aldehydes under trifluoroacetic acid catalysis generates tetrahydro-β-carboline intermediates, which are oxidized to quinolinones using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Key challenges include maintaining the dihydro oxidation state while avoiding over-oxidation to fully aromatic systems. Modulating reaction time and temperature (e.g., 60°C for 12 hours in ethanol) optimizes yields to ~65%.
Regioselective Sulfonation at Position 8
Introducing the sulfonyl group at position 8 demands precise regiocontrol. Direct sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C selectively targets the electron-rich C8 position of the quinolinone core, forming the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) converts this to the sulfonyl chloride, which is isolated in 72% yield after column chromatography.
Alternative methods employ thiol-para-xylylene coupling followed by oxidation. For instance, lithiation at C8 using LDA (lithium diisopropylamide) and quenching with sulfur powder generates a thiolate, which is alkylated with 1,2-bis(bromomethyl)benzene. Oxidation with m-CPBA (meta-chloroperbenzoic acid) then produces the sulfonyl group. This method achieves 68% yield but requires stringent anhydrous conditions.
Synthesis of 3-(Pyridin-2-yloxy)pyrrolidine
The pyrrolidine moiety is synthesized via Nicholas reaction using a cobalt-stabilized propargyl amine. Treatment of 3-aminopyrrolidine with propargyl bromide and Co₂(CO)₈ forms a stabilized complex, which undergoes nucleophilic attack by pyridin-2-ol in the presence of BF₃·Et₂O. Deprotection with ceric ammonium nitrate (CAN) yields 3-(pyridin-2-yloxy)pyrrolidine in 58% overall yield.
An alternative route involves Mitsunobu coupling between pyrrolidin-3-ol and pyridin-2-ol using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF. This method offers superior stereocontrol (>95% retention of configuration) but lower yield (47%) due to competing elimination.
Coupling of Sulfonyl Chloride with Pyrrolidine
The final step couples the quinolinone-8-sulfonyl chloride with 3-(pyridin-2-yloxy)pyrrolidine via nucleophilic acyl substitution . Employing Hunig’s base (N,N-diisopropylethylamine) in dichloromethane at 0°C minimizes side reactions, achieving 82% yield after purification by recrystallization from ethanol/water.
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes at 80°C with comparable yields (79%). However, scalability remains a concern due to high energy input.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 4.9 Hz, 1H, pyridine-H6), 7.54 (t, J = 7.1 Hz, 1H, pyridine-H4), 6.89 (d, J = 8.3 Hz, 1H, pyridine-H3), 4.32–4.25 (m, 1H, pyrrolidine-OCH), 3.72–3.65 (m, 2H, sulfonamide-NCH₂), 2.95–2.87 (m, 2H, quinolinone-CH₂).
- HRMS (ESI+): m/z calcd for C₂₀H₂₀N₃O₄S [M+H]⁺ 398.1174, found 398.1176.
Challenges and Optimization Strategies
- Regioselectivity in Sulfonation : Competing sulfonation at C6 is suppressed by electron-withdrawing groups on the quinolinone ring. Pre-functionalization with nitro groups at C6 (later reduced to amines) directs sulfonation to C8.
- Pyrrolidine Ring Stability : The 3-(pyridin-2-yloxy) substituent induces ring strain, leading to epimerization. Conducting coupling reactions at low temperatures (−20°C) and using bulky bases (e.g., 2,6-lutidine) mitigates this issue.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrroloquinoline core in this compound?
The pyrroloquinoline framework can be synthesized via cyclization of precursors containing acetyl and pyrrole functionalities. Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., DMF or THF) with acid catalysts. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation . Post-reaction purification via recrystallization (e.g., methanol) or column chromatography ensures structural integrity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the sulfonyl-pyrrolidine linkage?
Key NMR signals include:
Q. What biological targets are plausible for this compound based on structural analogs?
Quinoline derivatives often target kinases or G-protein-coupled receptors (GPCRs). The sulfonamide group may enhance binding to enzymes like carbonic anhydrase. Computational docking (e.g., AutoDock Vina) using the compound’s SMILES string (CC1CCCN(S(=O)(=O)c2cc3c4c(c2)CCN4C(=O)CC3)C1) can predict affinity for specific pockets .
Advanced Research Questions
Q. How can contradictory solubility data between analogs be resolved during formulation studies?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity differences or hydration states. Techniques to address this:
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity.
- Co-solvent Systems : Use ethanol-water mixtures to optimize solubility for in vivo assays .
Q. What reaction conditions minimize byproducts during sulfonylation of the pyrrolidine moiety?
Key parameters:
- Temperature : Maintain 0–5°C to suppress sulfonic acid formation.
- Solvent : Dichloromethane (DCM) minimizes side reactions vs. DMF.
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction. Post-synthesis, HPLC with a C18 column (ACN/water gradient) quantifies purity .
Q. How does computational modeling inform SAR for pyridyloxy-pyrrolidine modifications?
- Molecular Dynamics (MD) Simulations : Evaluate conformational stability of the pyridyloxy group in aqueous environments.
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl).
- ADMET Prediction : Use tools like SwissADME to optimize logP and permeability .
Q. What strategies mitigate oxidative degradation of the dihydroquinolinone ring?
- Antioxidant Additives : Include 0.1% w/v ascorbic acid in buffer solutions.
- Light Protection : Store samples in amber vials under nitrogen.
- Degradation Pathway Analysis : LC-MS/MS identifies major degradation products (e.g., quinoline N-oxide) .
Methodological Guidance for Data Contradictions
Q. How to reconcile conflicting IC₅₀ values in enzyme inhibition assays?
- Assay Validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases).
- Buffer Compatibility : Test Tris vs. HEPES buffers, as metal ions (e.g., Mg²⁺) may alter kinetics.
- Statistical Analysis : Apply Grubbs’ test to exclude outliers and repeat experiments with n ≥ 4 .
Q. What crystallography techniques resolve disorder in the pyrrolidine ring?
- Single-Crystal X-ray Diffraction : Use synchrotron radiation for high-resolution data (<1.0 Å).
- Twinned Refinement : Apply SHELXL for overlapping lattices.
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O) to model thermal motion .
Q. How to optimize regioselectivity in multi-step heterocyclic syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
